3-(1,3-Dithian-2-yl)propan-1-ol
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Overview
Description
3-(1,3-Dithian-2-yl)propan-1-ol is an organic compound with the molecular formula C7H14OS2. It is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms. This compound is often used in organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1,3-Dithian-2-yl)propan-1-ol can be synthesized through the reduction of dithianylacetone using microbial cultures such as Streptomyces sp., Aspergillus niger, and Geotrichum candidum . This method yields the compound with high enantiomeric purity.
Industrial Production Methods
In industrial settings, this compound is typically produced by the thioacetalization of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . This method is efficient and offers high yields.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dithian-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like KMnO4 and OsO4.
Reduction: Reduction can be achieved using agents such as LiAlH4 and NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
3-(1,3-Dithian-2-yl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,3-Dithian-2-yl)propan-1-ol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring provides stability and reactivity, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: Similar in structure but contains a five-membered ring with two sulfur atoms.
1,3-Dithiane: Similar in structure but lacks the propanol group.
3-(Furan-2-yl)propan-1-ol: Contains a furan ring instead of a dithiane ring.
Uniqueness
3-(1,3-Dithian-2-yl)propan-1-ol is unique due to its combination of the dithiane ring and the propanol group, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in organic synthesis and various research applications .
Properties
Molecular Formula |
C7H14OS2 |
---|---|
Molecular Weight |
178.3 g/mol |
IUPAC Name |
3-(1,3-dithian-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H14OS2/c8-4-1-3-7-9-5-2-6-10-7/h7-8H,1-6H2 |
InChI Key |
HAAITIBBBQSZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)CCCO |
Origin of Product |
United States |
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